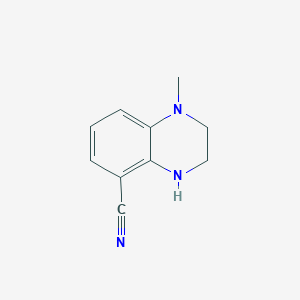
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile (MTSQ) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various research fields, including neuroscience, pharmacology, and biochemistry.
作用机制
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile binds to the receptor's ion channel and blocks the influx of calcium ions, which are necessary for the receptor's activation. By blocking the NMDA receptor, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate synaptic plasticity and memory formation.
生化和生理效应
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate the activity of the NMDA receptor and other glutamate receptors, as well as affect the release of neurotransmitters such as dopamine and serotonin. In vivo studies have shown that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can improve cognitive function and memory in animal models of neurological disorders such as Alzheimer's disease and epilepsy.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of the receptor in synaptic plasticity and memory formation without affecting other glutamate receptors. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of NMDA receptor modulation on cognitive function and memory in vivo. However, one limitation of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is its potential toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Another area of interest is the investigation of the role of NMDA receptor modulation in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research on the potential therapeutic applications of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in humans could lead to the development of new treatments for neurological disorders.
合成方法
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can be synthesized through a multi-step process that involves the reaction of a ketone with a nitrile and a secondary amine. The most common method for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine intermediate. The intermediate is then reduced to form the final product, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Other methods for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile include the Leimgruber-Batcho and Bischler-Napieralski reactions.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a tool to study the role of glutamate receptors in synaptic plasticity and memory formation. In pharmacology, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential as a therapeutic agent for treating neurological disorders such as Alzheimer's disease and epilepsy. In biochemistry, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a probe to study the structure and function of proteins.
属性
CAS 编号 |
115661-91-1 |
|---|---|
产品名称 |
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile |
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydro-2H-quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-12-10-8(7-11)3-2-4-9(10)13/h2-4,12H,5-6H2,1H3 |
InChI 键 |
PBCBDWNREWDYMC-UHFFFAOYSA-N |
SMILES |
CN1CCNC2=C(C=CC=C21)C#N |
规范 SMILES |
CN1CCNC2=C(C=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



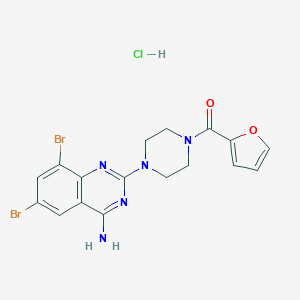
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
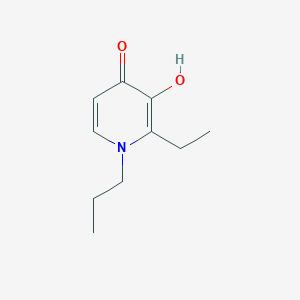
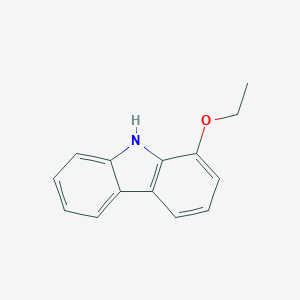
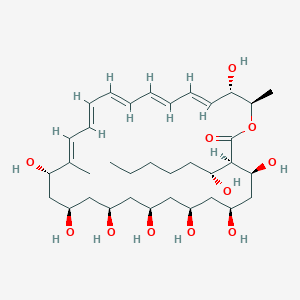

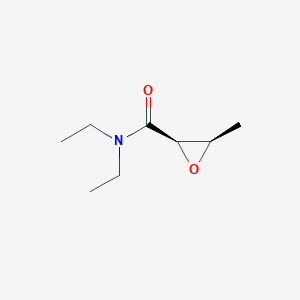
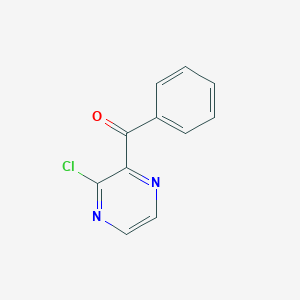
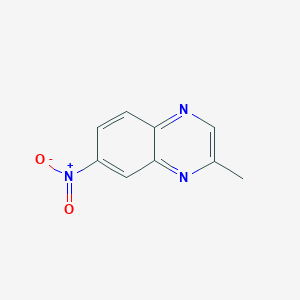
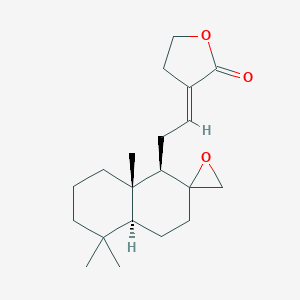
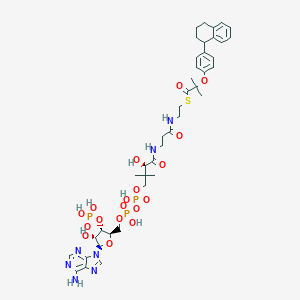
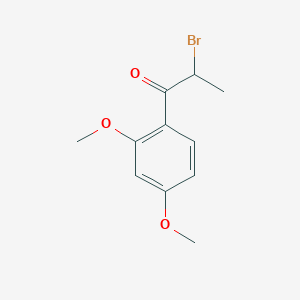

![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)